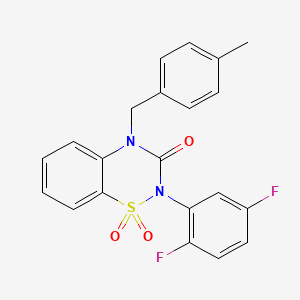
2-(2,5-difluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-difluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16F2N2O3S and its molecular weight is 414.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2,5-Difluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 941924-03-4) is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered interest due to its potential biological activities, including antitumor and antimicrobial properties. This article reviews the available literature on its biological activity, including experimental findings and case studies.
- Molecular Formula : C21H16F2N2O3S
- Molecular Weight : 414.4 g/mol
- Structure : The compound features a benzothiadiazine core with difluorophenyl and methylbenzyl substituents.
Antitumor Activity
Recent studies have indicated that benzothiadiazine derivatives can exhibit significant antitumor activity. For instance, compounds structurally similar to 2-(2,5-difluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one have been tested against various cancer cell lines.
Case Study:
A study evaluated the antitumor efficacy of related benzothiadiazine derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated that these compounds could inhibit cell proliferation effectively in both 2D and 3D culture systems. The IC50 values ranged from 6.26 μM to 20.46 μM depending on the specific derivative and assay conditions .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound A | HCC827 | 20.46 ± 8.63 | 3D |
| Compound B | NCI-H358 | 16.00 ± 9.38 | 3D |
Antimicrobial Activity
The antimicrobial potential of benzothiadiazine derivatives has also been explored. In vitro studies have shown that these compounds can exhibit activity against various Gram-positive and Gram-negative bacteria.
Experimental Findings:
In a recent investigation, the antimicrobial efficacy of several benzothiadiazine derivatives was assessed using broth microdilution methods against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed promising antibacterial activity with minimum inhibitory concentrations (MIC) below clinically relevant thresholds .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | < 10 |
| Staphylococcus aureus | < 5 |
The proposed mechanisms underlying the biological activities of benzothiadiazine derivatives include:
- Inhibition of DNA Synthesis : Compounds may bind to DNA and inhibit enzymes involved in DNA replication.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Propriétés
IUPAC Name |
2-(2,5-difluorophenyl)-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O3S/c1-14-6-8-15(9-7-14)13-24-18-4-2-3-5-20(18)29(27,28)25(21(24)26)19-12-16(22)10-11-17(19)23/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEOJIZWWHIEJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC(=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














